molecular formula C6H11F2N B13066944 (2R)-4,4-Difluoro-2-methylpiperidine

(2R)-4,4-Difluoro-2-methylpiperidine

Cat. No.: B13066944
M. Wt: 135.15 g/mol
InChI Key: HNDFARYMAXVXRI-RXMQYKEDSA-N
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Description

(2R)-4,4-Difluoro-2-methylpiperidine: is a chiral organic compound with the molecular formula C6H11F2N It is a derivative of piperidine, a six-membered heterocyclic amine, where two fluorine atoms are substituted at the 4th position and a methyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4,4-Difluoro-2-methylpiperidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperidine.

    Fluorination: The 4th position of the piperidine ring is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the two fluorine atoms.

    Methylation: The 2nd position is then methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-4,4-Difluoro-2-methylpiperidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products:

    Oxidation: N-oxides.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (2R)-4,4-Difluoro-2-methylpiperidine can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

Medicine:

    Pharmaceuticals: Due to its unique structure, this compound can be a building block for the synthesis of novel therapeutic agents, particularly in the treatment of neurological disorders.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which (2R)-4,4-Difluoro-2-methylpiperidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

    4-Fluoropiperidine: A simpler fluorinated derivative of piperidine.

    2-Methylpiperidine: A methylated derivative without fluorine atoms.

    4,4-Difluoropiperidine: A compound with fluorine atoms but lacking the methyl group.

Uniqueness: (2R)-4,4-Difluoro-2-methylpiperidine is unique due to the combination of fluorine and methyl substitutions, which confer distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic profiles.

Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

(2R)-4,4-difluoro-2-methylpiperidine

InChI

InChI=1S/C6H11F2N/c1-5-4-6(7,8)2-3-9-5/h5,9H,2-4H2,1H3/t5-/m1/s1

InChI Key

HNDFARYMAXVXRI-RXMQYKEDSA-N

Isomeric SMILES

C[C@@H]1CC(CCN1)(F)F

Canonical SMILES

CC1CC(CCN1)(F)F

Origin of Product

United States

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